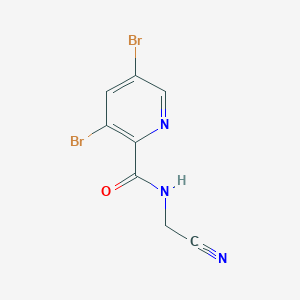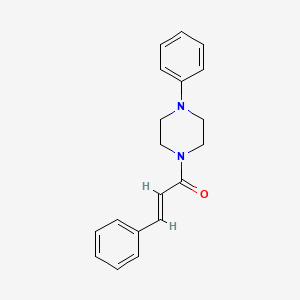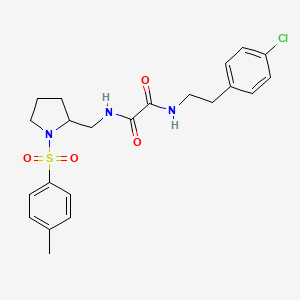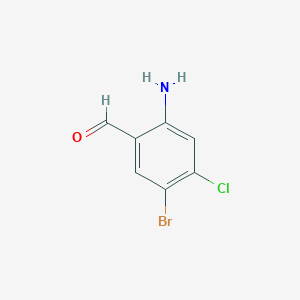
3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C8H5Br2N3O and a molecular weight of 318.956. This compound is part of the pyridine carboxamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method involves the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, resulting in the formation of N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of cyanoacetylation and the use of efficient reaction conditions can be applied to scale up the synthesis for industrial purposes.
化学反应分析
Types of Reactions
3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: The cyano and carbonyl groups in the compound can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst can be used for substitution reactions.
Condensation Reactions: Common reagents include bidentate reagents that react with the cyano and carbonyl groups to form various heterocyclic compounds.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest due to their potential biological activities .
科学研究应用
3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new chemical entities.
Biology: The compound’s derivatives have shown diverse biological activities, making it a valuable compound for biochemical research.
Medicine: Due to its potential biological activities, it is being explored for the development of new therapeutic agents.
Industry: The compound’s derivatives are used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide involves its interaction with molecular targets and pathways in biological systems. The cyano and carbonyl groups in the compound enable it to participate in various biochemical reactions, leading to the formation of biologically active compounds . These interactions can affect different molecular targets and pathways, contributing to the compound’s diverse biological activities.
相似化合物的比较
Similar Compounds
N-cyanoacetamides: These compounds are structurally similar to 3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide and are used as precursors for the synthesis of various heterocyclic compounds.
Substituted Pyridines: Compounds with similar pyridine structures and different substituents can exhibit similar chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both bromine atoms and the cyano group, which provide it with distinct chemical reactivity and potential biological activities . This combination of functional groups makes it a valuable compound for various scientific research applications.
属性
IUPAC Name |
3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N3O/c9-5-3-6(10)7(13-4-5)8(14)12-2-1-11/h3-4H,2H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLNJWVZUIRBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)NCC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE](/img/structure/B3016521.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B3016523.png)


![7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3016528.png)
![N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016530.png)

![3,14-diazahexacyclo[14.7.1.02,14.04,13.07,12.020,24]tetracosa-1(23),2,4(13),5,7,9,11,16,18,20(24),21-undecaen-15-one](/img/structure/B3016533.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B3016534.png)
![2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B3016536.png)

![1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3016538.png)


